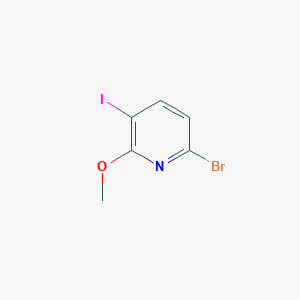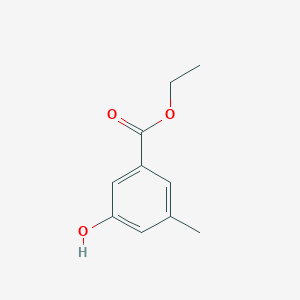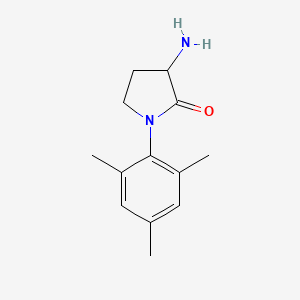
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1341681-70-6 . It is a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is C13H18N2O . Its molecular weight is 218.29 g/mol .Scientific Research Applications
Structural and Quantum Mechanical Studies
- Study Overview : Research on pyrroles, including analogs like 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one, focuses on their structural and quantum mechanical properties. These studies utilize X-Ray diffraction and various spectroscopic methods (IR, Raman, UV, fluorescence) along with theoretical simulations to understand the molecule's stability and electronic properties (Srikanth et al., 2020).
Antitumor Activity in Pyrrolopyrimidine Antifolates
- Research Insights : Pyrrolo[2,3-d]pyrimidine antifolates, related to pyrroles, have been studied for their potent antitumor activity. These compounds show selective inhibition of cell proliferation in tumor cells, mediated by specific membrane transport and enzyme inhibition. Their efficacy has been demonstrated in both in vitro and in vivo studies (Wang et al., 2011).
Synthesis and Biological Evaluation of Coumarin Derivatives
- Development and Testing : Research into the synthesis of new coumarin derivatives, which can be structurally related to pyrroles, explores their potential as antimicrobial agents. This work includes the synthesis of various derivatives and their subsequent testing for antimicrobial activity (Al-Haiza et al., 2003).
Stabilization of DNA Structures
- Application in DNA Research : Pyrrolidyl polyamines, structurally akin to pyrroles, have been shown to significantly stabilize DNA duplexes and triplexes. This property is leveraged in DNA delivery and transfection agents, highlighting their potential in genetic research and therapy (Nagamani & Ganesh, 2001).
Synthesis of Functionalized Pyrrolines
- Chemical Synthesis : The catalyzed cycloisomerization of alpha-aminoallenes to produce 3-pyrrolines is another application. These pyrrolines serve as intermediates for synthesizing various functionalized compounds, including natural products (Morita & Krause, 2004).
Maillard Reaction Products
- Food Chemistry : In the context of the Maillard reaction, a study identified N-substituted 2-(hydroxymethyl)pyrrole as a major product in a specific system. These pyrrole derivatives, found in cooked foods, are significant for understanding the chemistry of cooking and food flavor development (Tressl et al., 1998).
Synthesis of Functionalized Pyrrolidines
- Pharmaceutical Synthesis : Research into the nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles has led to the efficient construction of functionalized pyrrolidines, which are key structures in many pharmaceuticals (En et al., 2014).
properties
IUPAC Name |
3-amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-8-6-9(2)12(10(3)7-8)15-5-4-11(14)13(15)16/h6-7,11H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDBPCCXEXIGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCC(C2=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




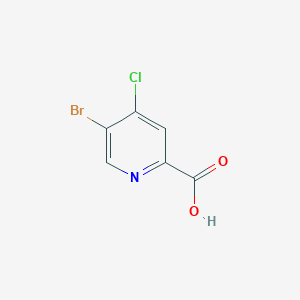



![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)
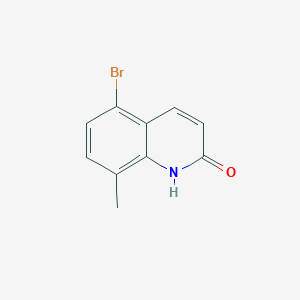
![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)
![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)
